molecular formula C11H11F4NO2 B13325321 Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine

Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine

Cat. No.: B13325321
M. Wt: 265.20 g/mol
InChI Key: PKPIAIALGWAQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine is a synthetic organic compound It features a cyclobutane ring substituted with an amine group and a phenoxy group that is further substituted with fluoro and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a cyclobutane intermediate.

    Substitution with Fluoro and Trifluoromethoxy Groups: These groups can be introduced using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclobutane ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a building block for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: In the synthesis of polymers and other materials with unique properties.

    Biology: As a tool for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamines: Compounds with similar cyclobutane and amine structures.

    Phenoxy Derivatives: Compounds with phenoxy groups substituted with various functional groups.

Uniqueness

Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11F4NO2

Molecular Weight

265.20 g/mol

IUPAC Name

3-[3-fluoro-4-(trifluoromethoxy)phenoxy]cyclobutan-1-amine

InChI

InChI=1S/C11H11F4NO2/c12-9-5-7(17-8-3-6(16)4-8)1-2-10(9)18-11(13,14)15/h1-2,5-6,8H,3-4,16H2

InChI Key

PKPIAIALGWAQBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC2=CC(=C(C=C2)OC(F)(F)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.